molecular formula C19H22N2O3S B6997349 N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide

Cat. No.: B6997349
M. Wt: 358.5 g/mol
InChI Key: KSLXOAZZLPGVLD-ZWKOTPCHSA-N
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Description

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal properties

Properties

IUPAC Name

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-19(22)15-9-6-10-16(11-15)25(23,24)21-18-13-20-12-17(18)14-7-4-3-5-8-14/h3-11,17-18,20-21H,2,12-13H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXOAZZLPGVLD-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CNCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N[C@@H]2CNC[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of the amine with a sulfonyl chloride under basic conditions.

    Propanoyl Group Addition: The propanoyl group can be added through acylation reactions using propanoyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-propanoylbenzenesulfonamide can be compared with other pyrrolidine derivatives such as:

    Pyrrolidine: A simpler structure with diverse biological activities.

    N-phenylpyrrolidine: Similar structure but lacks the sulfonamide and propanoyl groups.

    N-propanoylpyrrolidine: Lacks the phenyl and sulfonamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

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